N-(sec-butyl)-3-chloro-4-nitrobenzamide
Description
N-(sec-butyl)-3-chloro-4-nitrobenzamide is a benzamide derivative characterized by a sec-butyl group attached to the amide nitrogen and a 3-chloro-4-nitro-substituted aromatic ring.
Properties
IUPAC Name |
N-butan-2-yl-3-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-7(2)13-11(15)8-4-5-10(14(16)17)9(12)6-8/h4-7H,3H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNQQYOVWYZXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variants
- N-butyl-4-chloro-3-nitrobenzamide (CAS 59320-12-6): Structure: n-butyl group instead of sec-butyl. Properties: Molecular weight 256.68 g/mol, XLogP3 2.8, and topological polar surface area (TPSA) 74.9 Ų .
N-(2,2-Diphenylethyl)-4-nitrobenzamide :
Aromatic Ring Substitution Variants
- N-(3-chlorophenethyl)-4-nitrobenzamide: Structure: 3-chlorophenethyl group instead of sec-butyl. Properties: Synthesized via 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine, characterized by NMR and mass spectrometry .
- N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide (CAS 196875-95-3): Structure: 3-chloro-4-methylphenyl substituent. Properties: Molecular weight 290.70 g/mol.
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide :
Nitro Group Positional Isomers
- 4-Nitro-N-(3-nitrophenyl)benzamide :
Data Tables
Table 1: Physicochemical Properties of Selected Benzamides
| Compound | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|
| N-(sec-butyl)-3-chloro-4-nitrobenzamide* | ~256.68 | ~2.8 | ~74.9 | sec-butyl, 3-Cl, 4-NO₂ |
| N-butyl-4-chloro-3-nitrobenzamide | 256.68 | 2.8 | 74.9 | n-butyl, 4-Cl, 3-NO₂ |
| N-(3-chlorophenethyl)-4-nitrobenzamide | 304.74 | 3.1 | 74.9 | 3-Cl-phenethyl, 4-NO₂ |
| N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide | 333.73 | 2.5 | 94.3 | 3-acetamido, 4-Cl, 3-NO₂ |
*Estimated based on structural similarity to N-butyl-4-chloro-3-nitrobenzamide .
Research Findings and Implications
- Steric Effects : The sec-butyl group in this compound likely reduces crystallization tendencies compared to n-butyl analogs, improving formulation flexibility .
- Electrophilic Reactivity : The 3-chloro-4-nitro substitution pattern enhances susceptibility to nucleophilic aromatic substitution, making it a candidate for further functionalization .
- Toxicity Considerations : While sec-butyl chloroformates show moderate respiratory irritation, the benzamide core may mitigate these effects due to reduced volatility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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